molecular formula C24H15Cl3 B12807643 m-Terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)- CAS No. 6326-61-0

m-Terphenyl, 4,4''-dichloro-5'-(p-chlorophenyl)-

Cat. No.: B12807643
CAS No.: 6326-61-0
M. Wt: 409.7 g/mol
InChI Key: BAJUYIOFBOPJCJ-UHFFFAOYSA-N
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Description

m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)-: is an organic compound with the IUPAC name 1,3,5-tris(4-chlorophenyl)benzene . It is a derivative of m-terphenyl, where the central benzene ring is substituted with three chlorophenyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for m-terphenyl derivatives often involve large-scale cyclocondensation reactions or transition metal-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- can undergo electrophilic aromatic substitution reactions due to the presence of multiple aromatic rings.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products:

    Substitution Products: Depending on the substituents introduced, various chlorinated or nitrated derivatives of m-terphenyl can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxygenated derivatives.

    Reduction Products: Reduction typically results in the formation of partially or fully hydrogenated derivatives.

Mechanism of Action

The mechanism of action of m-Terphenyl, 4,4’‘-dichloro-5’-(p-chlorophenyl)- largely depends on its application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. The aromatic rings provide a rigid framework that can stabilize the metal center through π-π interactions and coordination bonds .

Comparison with Similar Compounds

    m-Terphenyl: The parent compound, without the chlorophenyl substitutions.

    p-Terphenyl: A structural isomer where the phenyl groups are in the para position relative to each other.

    o-Terphenyl: Another isomer with phenyl groups in the ortho position.

Uniqueness:

Properties

CAS No.

6326-61-0

Molecular Formula

C24H15Cl3

Molecular Weight

409.7 g/mol

IUPAC Name

1,3,5-tris(4-chlorophenyl)benzene

InChI

InChI=1S/C24H15Cl3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H

InChI Key

BAJUYIOFBOPJCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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